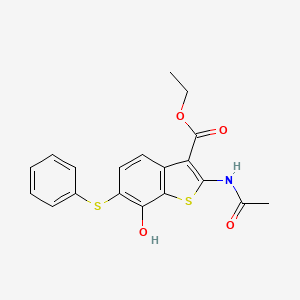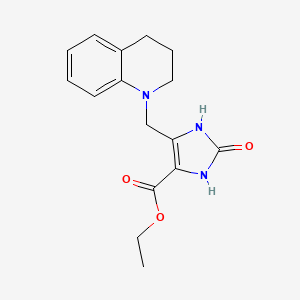![molecular formula C21H24N4O2S B10867657 3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These heterocyclic molecules have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . The adamantyl group, known for its high lipophilicity, is incorporated into this compound, potentially influencing its biological availability.
Preparation Methods
The synthesis of 3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether involves a straightforward method. Here are the steps:
Condensation: Start with 4-amino-5-aryl-2H-1,2,4-triazole-3(4H)-thione (4a-l) and adamantyl-1-carboxylic acid.
Reaction Conditions: Perform the condensation in the presence of phosphorous oxychloride (POCl3).
Product: The resulting compound is this compound.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed from these reactions will vary based on the reaction type and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity in novel synthetic pathways.
Biology: Explore its potential as an antiviral or antimicrobial agent.
Medicine: Assess its pharmacological properties and potential therapeutic applications.
Industry: Consider its use in materials science or drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: Explore other 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their properties.
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H24N4O2S/c1-26-16-6-15(7-17(8-16)27-2)18-22-23-20-25(18)24-19(28-20)21-9-12-3-13(10-21)5-14(4-12)11-21/h6-8,12-14H,3-5,9-11H2,1-2H3 |
InChI Key |
BPIURYNYNBEZPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]benzamide](/img/structure/B10867593.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B10867601.png)
![10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867603.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10867619.png)
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867631.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10867634.png)
![5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B10867637.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)


